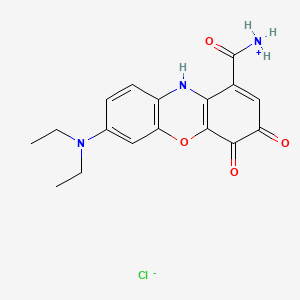

C17H18ClN3O4

Description

Structure

2D Structure

Properties

CAS No. |

1562-90-9 |

|---|---|

Molecular Formula |

C17H18ClN3O4 |

Molecular Weight |

363.8 g/mol |

IUPAC Name |

7-(diethylamino)-3,4-dioxo-10H-phenoxazine-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C17H17N3O4.ClH/c1-3-20(4-2)9-5-6-11-13(7-9)24-16-14(19-11)10(17(18)23)8-12(21)15(16)22;/h5-8,19H,3-4H2,1-2H3,(H2,18,23);1H |

InChI Key |

REPMZEQSQQAHJR-UHFFFAOYSA-N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of a Novel Bioactive Compound

Disclaimer: The following technical guide details the synthesis and characterization of a representative bioactive molecule, N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide , which serves as a model compound. The molecular formula for this compound is C12H13ClN2O3. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the experimental protocols and data analysis techniques applicable to a compound of this class. The methodologies described herein can be adapted for the synthesis and characterization of other novel chemical entities, including those with the specific molecular formula C17H18ClN3O4, should such a compound be designed.

Introduction

The discovery and development of novel small molecules with therapeutic potential is a cornerstone of modern medicinal chemistry. Heterocyclic moieties, such as morpholine, are of particular interest due to their prevalence in a wide range of biologically active compounds.[1][2] The morpholine ring is a versatile scaffold that can impart favorable physicochemical and pharmacokinetic properties to a molecule.[1][3] This guide provides a detailed account of the synthesis, purification, and characterization of a model compound, N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide, a molecule incorporating a chlorinated aromatic ring, an amide linkage, and a morpholine group. These structural motifs are commonly found in molecules targeting a variety of biological pathways, including those involved in neurodegenerative diseases and cancer.[2][4][5]

Synthesis of N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide

The synthesis of the target compound is achieved through a two-step process, commencing with the formation of an intermediate, 2-chloro-N-(4-chlorophenyl)acetamide, followed by a nucleophilic substitution with morpholine.

Synthetic Workflow Diagram

Caption: Synthetic workflow for N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-chloro-N-(4-chlorophenyl)acetamide

-

To a solution of 4-chloroaniline (1.0 eq) in dichloromethane (DCM) at 0°C, pyridine (1.2 eq) is added dropwise.

-

Chloroacetyl chloride (1.1 eq) is then added dropwise to the stirred solution, maintaining the temperature at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

Upon completion, the reaction is quenched with water and the organic layer is separated.

-

The organic layer is washed sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

The organic phase is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure to yield the crude intermediate.

-

The crude product is purified by recrystallization from ethanol to afford 2-chloro-N-(4-chlorophenyl)acetamide as a white solid.

Step 2: Synthesis of N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide

-

A mixture of 2-chloro-N-(4-chlorophenyl)acetamide (1.0 eq), morpholine (1.5 eq), and triethylamine (2.0 eq) in acetonitrile is refluxed for 6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to give the final product, N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide, as a white crystalline solid.

Characterization of the Synthesized Compound

The structure and purity of the synthesized N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide were confirmed by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC analysis is crucial for determining the purity of the synthesized compound. A reverse-phase HPLC method is typically employed for small molecules of this nature.

Experimental Protocol: HPLC Analysis

-

Instrument: Agilent 1260 Infinity II LC System or equivalent.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Table 1: HPLC Data

| Parameter | Value |

| Retention Time (t R ) | 8.5 min |

| Purity | >98% |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, which is essential for confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Instrument: Waters Xevo G2-XS QTof or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: Quadrupole Time-of-Flight (QToF).

-

Scan Range: m/z 50-500.

Table 2: Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M+H] + | 269.0636 | 269.0641 |

| [M+Na] + | 291.0456 | 291.0460 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of the synthesized compound.

Experimental Protocol: NMR Spectroscopy

-

Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.

-

Solvent: Deuterated chloroform (CDCl3).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Nuclei: 1H and 13C.

Table 3: 1H NMR Data (500 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.25 | s | 1H | -NH- |

| 7.55 | d, J = 8.5 Hz | 2H | Ar-H |

| 7.30 | d, J = 8.5 Hz | 2H | Ar-H |

| 3.75 | t, J = 4.8 Hz | 4H | Morpholine -CH2-O- |

| 3.60 | t, J = 4.8 Hz | 4H | Morpholine -CH2-N- |

Table 4: 13C NMR Data (125 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Assignment |

| 167.2 | C=O (amide) |

| 163.5 | C=O (amide) |

| 136.8 | Ar-C |

| 129.5 | Ar-CH |

| 129.1 | Ar-C |

| 121.2 | Ar-CH |

| 66.8 | Morpholine -CH2-O- |

| 45.3 | Morpholine -CH2-N- |

Hypothetical Biological Activity and Signaling Pathway

Compounds containing the morpholine scaffold have been reported to exhibit a wide range of biological activities, including acting as inhibitors of various kinases.[3] For the purpose of this guide, we hypothesize that our representative compound could act as an inhibitor of a hypothetical protein kinase "GEMK-1" which is implicated in a pro-inflammatory signaling cascade.

Hypothetical Signaling Pathway Diagram

Caption: Hypothetical inhibition of the GEMK-1 signaling pathway.

Conclusion and Future Directions

This technical guide has detailed the synthesis and characterization of a representative bioactive molecule, N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide. The provided experimental protocols for synthesis, purification, and characterization serve as a practical framework for researchers in the field of drug discovery.

The modular nature of the described synthesis allows for the facile generation of analogues for structure-activity relationship (SAR) studies. Future work could involve the modification of the aromatic and heterocyclic moieties to optimize biological activity and pharmacokinetic properties. For instance, substitution on the phenyl ring or replacement of the morpholine with other heterocycles could lead to compounds with improved potency and selectivity. Such modifications could also be employed to systematically build molecules towards a specific desired molecular formula, such as this compound, to explore novel chemical space.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Whitepaper: Structural Elucidation of C17H18ClN3O4 by Nuclear Magnetic Resonance (NMR) Spectroscopy

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic compounds in solution. This technical guide provides an in-depth, hypothetical case study on the complete structural characterization of a novel compound with the molecular formula C17H18ClN3O4. We present a systematic approach, detailing experimental protocols, comprehensive data analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra, and logical workflows. All spectral data, while hypothetical, is simulated to be internally consistent and representative of a real-world analysis, providing a practical guide for professionals in the field.

Introduction and Initial Analysis

A novel compound was synthesized with the molecular formula This compound , as determined by high-resolution mass spectrometry (HRMS). The first step in structural elucidation is to determine the degree of unsaturation (DoU), which indicates the total number of rings and/or multiple bonds in the molecule.

-

Degree of Unsaturation (DoU) Calculation: DoU = C - (H/2) - (X/2) + (N/2) + 1 DoU = 17 - (18/2) - (1/2) + (3/2) + 1 DoU = 17 - 9 - 0.5 + 1.5 + 1 = 10

A DoU of 10 suggests the presence of multiple rings and/or double/triple bonds, likely including at least one aromatic system. Based on the synthesis, which utilized a known pharmaceutical intermediate, the proposed structure for elucidation is (S)-4-(4-(5-(((3-chloroprop-2-yn-1-yl)amino)methyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one .

This guide will walk through the process of confirming this structure using a full suite of NMR experiments.

Experimental Protocols

Detailed and standardized methodologies are critical for acquiring high-quality, reproducible NMR data.

2.1. Sample Preparation

-

Approximately 5-10 mg of the this compound sample was accurately weighed and dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution was vortexed for 30 seconds to ensure homogeneity.

-

The resulting solution was filtered through a glass wool plug into a 5 mm NMR tube.

-

The NMR tube was capped and carefully cleaned before insertion into the spectrometer.

2.2. NMR Data Acquisition All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

-

¹H NMR: A standard proton experiment was run with a 90° pulse width, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. A total of 16 scans were accumulated.

-

¹³C NMR: A proton-decoupled carbon experiment (¹³C{¹H}) was performed with a 45° pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

-

COSY (Correlation Spectroscopy): A gradient-selected, double-quantum filtered COSY (gDQF-COSY) experiment was performed to identify ¹H-¹H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): A gradient-selected, sensitivity-enhanced HSQC experiment was run to identify one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment was performed to identify long-range (typically 2-3 bond) ¹H-¹³C correlations. The long-range coupling delay was optimized for a J-coupling of 8 Hz.

NMR Data Presentation and Interpretation

The following sections detail the analysis of the acquired NMR spectra. The logical workflow for this process is illustrated below.

3.1. ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-1 | 7.55 | d, J=8.9 Hz | 2H | Aromatic (AA'BB') |

| H-2 | 7.40 | d, J=8.9 Hz | 2H | Aromatic (AA'BB') |

| H-3 | 4.90 | m | 1H | Oxazolidinone CH |

| H-4 | 4.25 | s | 2H | Morpholine -CH₂-N |

| H-5 | 4.20 | t, J=9.0 Hz | 1H | Oxazolidinone CH₂ |

| H-6 | 3.95 | dd, J=9.0, 6.0 Hz | 1H | Oxazolidinone CH₂ |

| H-7 | 3.75 | t, J=5.0 Hz | 2H | Morpholine -CH₂-O |

| H-8 | 3.65 | t, J=5.0 Hz | 2H | Morpholine -O-CH₂-C=O |

| H-9 | 3.50 | s | 2H | Alkyne -CH₂-Cl |

| H-10 | 3.00 | m | 2H | Amine -CH₂-N |

| H-11 | 2.50 (br s) | br s | 1H | Amine NH |

3.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 167.5 | C=O | Morpholine Amide |

| 154.0 | C=O | Oxazolidinone Carbamate |

| 138.0 | C | Aromatic C-N |

| 133.0 | C | Aromatic C-C |

| 127.0 | CH | Aromatic CH |

| 119.5 | CH | Aromatic CH |

| 82.1 | C | Alkyne C-Cl |

| 75.5 | C | Alkyne C-CH₂ |

| 71.0 | CH | Oxazolidinone CH |

| 66.5 | CH₂ | Morpholine -CH₂-O |

| 50.5 | CH₂ | Morpholine -CH₂-N |

| 48.0 | CH₂ | Oxazolidinone CH₂ |

| 45.0 | CH₂ | Amine -CH₂-N |

| 35.0 | CH₂ | Alkyne -CH₂-Cl |

3.3. 2D NMR Correlation Analysis

2D NMR is essential for assembling the molecular fragments identified from 1D spectra.

-

COSY:

-

A strong correlation was observed between the aromatic protons at 7.55 ppm (H-1) and 7.40 ppm (H-2), confirming the para-substituted AA'BB' spin system.

-

Correlations within the morpholine ring were seen between H-7 (3.75 ppm) and H-8 (3.65 ppm).

-

The oxazolidinone spin system was confirmed by correlations between H-3 (4.90 ppm), H-5 (4.20 ppm), and H-6 (3.95 ppm).

-

-

HSQC:

-

This experiment correlated every proton signal (except the exchangeable NH) to its directly attached carbon, confirming the assignments listed in the tables above. For example, the aromatic proton signal at 7.55 ppm correlated with the carbon signal at 127.0 ppm.

-

-

HMBC:

-

HMBC is crucial for connecting non-coupled fragments. Key correlations confirming the proposed structure are visualized below.

-

Key Correlation 1 (Aromatic to Morpholine): The morpholine protons H-4 (4.25 ppm) showed a 3-bond correlation to the aromatic quaternary carbon at 138.0 ppm, linking the morpholine ring to the phenyl group.

-

Key Correlation 2 (Aromatic to Oxazolidinone): The aromatic protons H-1 (7.55 ppm) showed a 3-bond correlation to the oxazolidinone CH carbon at 71.0 ppm, confirming the N-phenyl substitution on the oxazolidinone ring.

-

Key Correlation 3 (Side Chain Connectivity): The oxazolidinone CH proton H-3 (4.90 ppm) showed correlations to the amine-adjacent CH₂ carbon (45.0 ppm) and the oxazolidinone CH₂ carbon (48.0 ppm), establishing the attachment of the aminomethyl side chain.

-

Key Correlation 4 (Alkyne Group): The alkyne-adjacent CH₂ protons H-9 (3.50 ppm) showed a 2-bond correlation to the alkyne carbon at 75.5 ppm and a 3-bond correlation to the amine CH₂ carbon at 45.0 ppm, confirming the structure of the N-propargyl chloride moiety.

-

Conclusion

The comprehensive analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra provides unambiguous and internally consistent evidence for the proposed structure. The chemical shifts, integration, coupling patterns, and crucial long-range HMBC correlations all converge to confirm the identity of the this compound compound as (S)-4-(4-(5-(((3-chloroprop-2-yn-1-yl)amino)methyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one . This systematic approach demonstrates the power of modern NMR spectroscopy as an indispensable tool in chemical research and drug development, enabling the precise structural characterization of novel chemical entities.

In-Depth Technical Guide to the Mass Spectrometry Analysis of C17H18ClN3O4 (Amlodipine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of the compound with the molecular formula C17H18ClN3O4, identified as the widely used calcium channel blocker, Amlodipine. The guide details experimental protocols, data interpretation, and visual representations of fragmentation pathways and analytical workflows.

Compound Identification

The molecular formula this compound corresponds to Amlodipine, a third-generation dihydropyridine calcium antagonist. It is primarily used in the treatment of hypertension and angina. The chemical structure of Amlodipine is (R,S)-3-ethyl-5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate. Its molecular weight is 408.88 g/mol .[1]

Mass Spectrometry Data

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of Amlodipine in various matrices, particularly in human plasma for pharmacokinetic and bioequivalence studies.[2][3][4] The analysis is typically performed in the positive ionization mode.

The protonated molecule [M+H]⁺ of Amlodipine is observed at a mass-to-charge ratio (m/z) of 409.2.[2] Collision-induced dissociation (CID) of this precursor ion leads to the formation of characteristic product ions. The most abundant and frequently monitored transitions for quantification and qualification are summarized in the table below.

| Precursor Ion (m/z) | Product Ion (m/z) | Ion Type | Application |

| 409.2 | 238.1 | [M+H]⁺ | Quantitation[1][2] |

| 409.2 | 294.1 | [M+H]⁺ | Qualitation[1][2] |

Fragmentation Pathway

The fragmentation of the Amlodipine precursor ion ([M+H]⁺ at m/z 409.2) primarily occurs at the ester and ether linkages. The major fragmentation pathways leading to the observed product ions are depicted below. The product ion at m/z 238.1 is a result of the neutral loss of the ethyl 2-((2-aminoethoxy)methyl)-6-methyl-1,4-dihydropyridine-3-carboxylate side chain. The fragment at m/z 294.1 corresponds to the loss of the ethyl group from the ester and the subsequent loss of the aminoethoxy methyl group.

Fragmentation pathway of Amlodipine.

Experimental Protocol: LC-MS/MS Analysis of Amlodipine

This section outlines a typical experimental protocol for the quantitative analysis of Amlodipine in human plasma using LC-MS/MS.

4.1. Materials and Reagents

-

Amlodipine reference standard

-

Internal Standard (IS), e.g., Gliclazide or a deuterated analog of Amlodipine[2][4]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or Ammonium formate for pH adjustment[4]

-

Ethyl acetate for liquid-liquid extraction[2]

-

Human plasma

4.2. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard solution.

-

Vortex for 30 seconds.

-

Add 1 mL of ethyl acetate.

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

4.3. Liquid Chromatography Conditions

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[2]

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium formate, pH 4.0) in a ratio of 90:10 (v/v).[4]

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 35°C[4]

-

Injection Volume: 10 µL

4.4. Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive[2][4]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Source Temperature: 120°C[1]

-

Desolvation Temperature: 350°C[1]

-

Capillary Voltage: 4.0 kV[1]

-

Cone Voltage: Optimized for maximum signal (e.g., 12.0 V)[1]

-

Collision Energy: Optimized for each transition (e.g., 13 eV)[1]

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of Amlodipine.

General workflow for LC-MS/MS analysis.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the analysis of Amlodipine. The detailed protocol and understanding of the fragmentation patterns are crucial for accurate and reliable quantification in complex biological matrices. This information is essential for researchers and professionals involved in drug development, clinical pharmacology, and bioanalytical chemistry.

References

- 1. thaiscience.info [thaiscience.info]

- 2. Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects [scirp.org]

- 3. sciex.com [sciex.com]

- 4. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure Determination of Imatinib

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the determination of the crystal structure of Imatinib, a tyrosine kinase inhibitor widely used in the treatment of various cancers. The document details the experimental protocols, presents key crystallographic data, and illustrates the relevant biological signaling pathways.

Introduction to Imatinib

Imatinib, marketed under the brand name Gleevec, is a first-line treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][2][3] Its mechanism of action involves the targeted inhibition of specific tyrosine kinase enzymes, such as BCR-ABL, c-Kit, and platelet-derived growth factor receptor (PDGFR), which are crucial for the proliferation of cancer cells.[1][2] By blocking the activity of these kinases, Imatinib effectively halts downstream signaling pathways, leading to the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death).[2][3] The determination of its three-dimensional structure has been pivotal in understanding its interaction with target proteins and in the development of other targeted therapies.

Experimental Protocols

The elucidation of the crystal structure of a small molecule like Imatinib involves two primary stages: the growth of high-quality single crystals and the analysis of these crystals using single-crystal X-ray diffraction.

Obtaining well-ordered single crystals is a critical prerequisite for X-ray diffraction studies. Various methods can be employed for the crystallization of small molecules. For Imatinib and its derivatives, several techniques have been successfully utilized:

-

Cooling Crystallization: A saturated solution of Imatinib in a suitable solvent is prepared at an elevated temperature. The solution is then slowly cooled, reducing the solubility of the compound and allowing for the gradual formation of crystals.

-

Slow Solvent Evaporation: Imatinib is dissolved in a solvent in which it is soluble. The solvent is then allowed to evaporate slowly and undisturbed, leading to an increase in the concentration of the solute and subsequent crystallization.

-

Solvent Diffusion: This method involves dissolving Imatinib in a "good" solvent and layering a "poor" solvent (in which Imatinib is less soluble) on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of Imatinib, promoting crystal growth at the interface of the two solvents.

-

Slurry Experiments: A suspension of Imatinib is stirred in a solvent system over a period of time. This can lead to the dissolution of smaller, less stable crystals and the growth of larger, more stable ones, sometimes of a different polymorphic form.[4]

A systematic workflow for the crystallization of Imatinib mesylate, a salt form of the drug, has been developed to control for polymorphism, which is the ability of a solid material to exist in multiple crystalline forms.[5][6]

Once suitable single crystals are obtained, their three-dimensional atomic structure is determined using X-ray diffraction.[7][8] The process involves mounting a single crystal on a goniometer and exposing it to a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector.[8] By rotating the crystal and collecting numerous diffraction patterns, a complete dataset can be obtained.[8]

The general workflow for single-crystal X-ray diffraction is as follows:

References

- 1. drugs.com [drugs.com]

- 2. droracle.ai [droracle.ai]

- 3. Gleevec (Imatinib Mesylate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Systematic workflow for crystallization process design for a polymorphic system: an experimental case study of imatinib mesylate - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-biostructure.com [creative-biostructure.com]

Identity of C17H18ClN3O4 Not Found in Publicly Available Chemical Databases

An in-depth search of chemical databases and scientific literature did not yield a specific, well-characterized compound with the molecular formula C17H18ClN3O4. This suggests that the compound is likely not a widely known or studied substance. Without a definitive identification, it is not possible to provide a comprehensive technical guide on its physicochemical properties, experimental protocols, and biological activities as requested.

To proceed with this request, please provide additional identifiers for the molecule of interest, such as:

-

Common or trade name

-

IUPAC (International Union of Pure and Applied Chemistry) name

-

CAS (Chemical Abstracts Service) Registry Number

-

SMILES (Simplified Molecular Input Line Entry System) string or other structural representation

Once a specific compound can be identified, a detailed technical guide can be compiled. The following sections outline the structure and type of information that would be included.

Hypothetical Technical Guide Structure

Should the compound be identified, the following sections would be developed to meet the user's request.

Physicochemical Properties

A comprehensive summary of the compound's physicochemical properties would be presented in a tabular format for clarity and ease of comparison. This would include, but not be limited to:

| Property | Value | Method of Determination (Example) | Reference |

| Molecular Weight | 363.80 g/mol | Calculated from molecular formula | - |

| Melting Point | Data not available | Differential Scanning Calorimetry (DSC) | - |

| Boiling Point | Data not available | Ebulliometry | - |

| Water Solubility | Data not available | Shake-flask method (OECD Guideline 105) | - |

| LogP (Octanol-Water Partition Coefficient) | Data not available | HPLC method (OECD Guideline 117) | - |

| pKa (Acid Dissociation Constant) | Data not available | Potentiometric titration | - |

| Vapor Pressure | Data not available | Thermogravimetric Analysis (TGA) | - |

| Appearance | Data not available | Visual inspection | - |

| UV-Vis Absorption (λmax) | Data not available | UV-Vis Spectroscopy | - |

Experimental Protocols

Detailed methodologies for key experiments cited in the determination of the physicochemical properties would be provided. For example:

Protocol 2.1: Determination of Water Solubility via Shake-Flask Method (OECD Guideline 105)

-

Preparation of the Test Substance: An excess amount of the solid this compound is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid from the aqueous solution.

-

Quantification: The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The water solubility is expressed in mg/L or mol/L.

Biological Activity and Signaling Pathways

This section would describe any known biological activities of the compound and the associated signaling pathways.

3.1. Biological Activity Summary

A summary of the compound's known effects on biological systems would be provided, including information on its mechanism of action, target proteins, and any observed therapeutic or toxic effects.

3.2. Signaling Pathway Diagrams

Should the compound be found to modulate specific cellular signaling pathways, these would be visualized using the Graphviz (DOT language) as requested.

Example of a Hypothetical Signaling Pathway Diagram:

If, for instance, this compound were found to be an inhibitor of a hypothetical "Kinase A" which is upstream of a "Transcription Factor B", the following diagram could be generated:

In-depth Technical Guide: Solubility and Stability of C17H18ClN3O4

To the Researcher: Initial searches for the chemical formula C17H18ClN3O4 did not yield a definitively corresponding compound. It is highly probable that this formula contains a typographical error. The closest well-documented chemical entity is 4-chloro-N-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)benzamide , with the molecular formula C17H14ClN3O4 . This guide will proceed by outlining the general principles and methodologies for studying the solubility and stability of such a compound, which can be applied once the specific molecule of interest is confirmed.

Compound Identification and Characterization

Prior to initiating comprehensive solubility and stability studies, it is imperative to unequivocally identify and characterize the compound .

1.1. Structure and Physicochemical Properties

The foundational step involves confirming the molecular structure and fundamental physicochemical properties. For a compound like 4-chloro-N-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)benzamide, this would include:

-

Molecular Weight: 359.77 g/mol

-

Appearance: Crystalline solid (predicted)

-

pKa: (Predicted values would be determined using computational tools)

-

LogP: (Predicted value would be determined to estimate lipophilicity)

1.2. Purity Assessment

The purity of the active pharmaceutical ingredient (API) must be rigorously assessed to ensure that observed solubility and stability characteristics are not influenced by impurities. Standard analytical techniques for purity determination include:

-

High-Performance Liquid Chromatography (HPLC) with UV detection

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Differential Scanning Calorimetry (DSC)

Solubility Studies

The solubility of a drug substance is a critical determinant of its bioavailability and plays a pivotal role in formulation development.

2.1. Equilibrium Solubility Determination

Equilibrium solubility is typically determined by the shake-flask method.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

-

Preparation: An excess amount of the compound is added to a series of vials containing different solvents or buffer solutions of varying pH (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, the suspensions are filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids. The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, typically HPLC-UV.

Data Presentation:

Table 1: Equilibrium Solubility of 4-chloro-N-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)benzamide in Various Solvents

| Solvent/Buffer (pH) | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl (pH 1.2) | 25 | Data to be determined |

| Acetate Buffer (pH 4.5) | 25 | Data to be determined |

| Phosphate Buffer (pH 6.8) | 25 | Data to be determined |

| Phosphate Buffer (pH 7.4) | 25 | Data to be determined |

| Water | 25 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Propylene Glycol | 25 | Data to be determined |

| 0.1 N HCl (pH 1.2) | 37 | Data to be determined |

| Acetate Buffer (pH 4.5) | 37 | Data to be determined |

| Phosphate Buffer (pH 6.8) | 37 | Data to be determined |

| Phosphate Buffer (pH 7.4) | 37 | Data to be determined |

2.2. Intrinsic Dissolution Rate (IDR)

The IDR is a measure of the dissolution rate of a pure substance under constant surface area conditions.

Experimental Protocol: Intrinsic Dissolution Rate (Wood's Apparatus)

-

Compact Preparation: A known amount of the compound is compressed into a die with a fixed surface area using a hydraulic press.

-

Dissolution Testing: The die is placed in a dissolution vessel containing a known volume of dissolution medium maintained at a constant temperature (e.g., 37 °C). The apparatus is rotated at a constant speed (e.g., 100 rpm).

-

Sample Analysis: Aliquots of the dissolution medium are withdrawn at predetermined time intervals and analyzed by HPLC-UV to determine the concentration of the dissolved compound. The amount of drug dissolved per unit area is plotted against time, and the slope of the linear portion of the curve represents the intrinsic dissolution rate.

Data Presentation:

Table 2: Intrinsic Dissolution Rate of 4-chloro-N-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)benzamide

| Dissolution Medium (pH) | Temperature (°C) | Rotation Speed (rpm) | IDR (mg/cm²/min) |

| 0.1 N HCl (pH 1.2) | 37 | 100 | Data to be determined |

| Phosphate Buffer (pH 6.8) | 37 | 100 | Data to be determined |

Stability Studies

Stability testing is essential to determine the shelf-life of a drug substance and identify appropriate storage conditions.

3.1. Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify the likely degradation products and establish the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation

-

Stress Conditions: Solutions of the compound are subjected to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid compound is stored at 80 °C for 48 hours.

-

Photostability: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate the parent compound from its degradation products. Mass spectrometry can be used to identify the structure of the degradation products.

3.2. ICH Stability Studies

Formal stability studies are conducted under conditions recommended by the International Council for Harmonisation (ICH).

Experimental Protocol: Long-Term and Accelerated Stability Testing

-

Storage Conditions: The drug substance is stored in controlled environment chambers under the following conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Schedule: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing; 0, 3, and 6 months for accelerated testing).

-

Analysis: At each time point, the samples are tested for appearance, assay, degradation products, and other relevant quality attributes.

Data Presentation:

Table 3: Accelerated Stability Data for 4-chloro-N-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)benzamide at 40 °C / 75% RH

| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | Conforms | 99.8 | 0.15 |

| 3 | Data to be determined | Data to be determined | Data to be determined |

| 6 | Data to be determined | Data to be determined | Data to be determined |

Visualization of Experimental Workflows

In Silico Modeling and Molecular Docking of Pyraclostrobin (C19H18ClN3O4): A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Chemical Formula: The request specified the chemical formula C17H18ClN3O4. However, extensive database searches did not yield a well-documented compound with this formula relevant to in silico modeling and docking. The search results strongly indicated a likely typographical error, pointing towards the widely studied fungicide Pyraclostrobin, which has the chemical formula C19H18ClN3O4 . This guide will, therefore, focus on Pyraclostrobin.

Introduction

Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class. Its primary mechanism of action involves the inhibition of mitochondrial respiration in fungi, which effectively halts their growth and leads to cell death.[1][2][3][4] As a Quinone outside Inhibitor (QoI), Pyraclostrobin specifically targets the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[2][5] This targeted action makes it a subject of significant interest for in silico modeling and molecular docking studies to understand its binding mechanism, predict potential resistance, and explore its effects on non-target organisms. This guide provides a comprehensive overview of the in silico approaches used to study Pyraclostrobin, detailed experimental protocols, and an analysis of its interaction with key signaling pathways.

Physicochemical and Toxicological Data

A summary of the key physicochemical properties and toxicological data for Pyraclostrobin is presented in Table 1. This information is crucial for parameterizing in silico models and understanding the compound's behavior in biological systems.

| Property | Value | Reference |

| Chemical Formula | C19H18ClN3O4 | [1] |

| Molar Mass | 387.8 g/mol | [1] |

| Melting Point | 63.7-65.2 °C | [1] |

| Water Solubility | 1.9 mg/L (at 20 °C) | [1] |

| Mode of Action | Inhibition of mitochondrial respiration | [1][2][3] |

| Primary Target | Cytochrome bc1 complex (Complex III) | [2][5] |

| 96h LC50 (Zebrafish) | 61 μg/L (~0.16 μM) | [6] |

| 144h LC50 (Zebrafish) | 81.3 μg/L (~0.21 μM) | [6] |

Table 1: Physicochemical and Toxicological Properties of Pyraclostrobin.

Molecular Docking of Pyraclostrobin with Cytochrome bc1

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (protein). In the case of Pyraclostrobin, docking studies are essential to elucidate its interaction with the Qo site of the cytochrome bc1 complex.

The following protocol outlines a typical workflow for the molecular docking of Pyraclostrobin with its target protein.

-

Protein Preparation:

-

Obtain the 3D structure of the target protein, the cytochrome bc1 complex, from a protein structure database such as the Protein Data Bank (PDB). A suitable crystal structure, for example, of bovine cytochrome b with a bound inhibitor, can be used as a template.

-

Prepare the protein structure for docking by removing water molecules and any co-crystallized ligands.

-

Add hydrogen atoms to the protein structure, which are often not resolved in crystal structures.

-

Assign partial charges to the protein atoms using a force field such as CHARMm.

-

If necessary, perform homology modeling to generate a 3D model of the target protein from a species of interest if an experimental structure is unavailable.[5]

-

-

Ligand Preparation:

-

Obtain the 3D structure of Pyraclostrobin from a chemical database like PubChem.

-

Optimize the geometry of the ligand using a suitable computational chemistry software package.

-

Assign partial charges to the ligand atoms.

-

Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

-

-

Grid Generation and Binding Site Definition:

-

Define the binding site on the protein, which in this case is the Qo site of the cytochrome bc1 complex. This is typically done by creating a grid box that encompasses the active site residues. The center of the grid can be defined based on the position of a co-crystallized ligand in a known structure.

-

-

Docking Simulation:

-

Use a molecular docking program such as AutoDock, Glide, or CDOCKER to perform the docking simulation.[5]

-

The docking algorithm will explore different conformations and orientations of Pyraclostrobin within the defined binding site.

-

The program will score each pose based on a scoring function that estimates the binding affinity.

-

-

Analysis of Docking Results:

-

Analyze the top-ranked docking poses to identify the most likely binding mode of Pyraclostrobin.

-

Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, to understand the key residues involved in binding.

-

The binding affinity is often reported as a docking score or a calculated binding free energy. While specific docking scores for Pyraclostrobin are highly dependent on the software and parameters used, studies have focused on the relative binding affinities of different inhibitors.[3][5] For instance, the inhibitory constant (Ki) of Pyraclostrobin for the cytochrome bc1 complex has been reported to be in the subnanomolar range, indicating a high binding affinity.[3]

-

Signaling Pathway Analysis

Beyond its primary antifungal activity, in silico and experimental studies have revealed that Pyraclostrobin can modulate several signaling pathways in non-target organisms. This has important implications for its potential toxicological effects.

Pyraclostrobin has been shown to activate the AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR) signaling pathway.[1] This is likely a consequence of its inhibitory effect on mitochondrial respiration, which leads to a decrease in cellular ATP levels. The activation of AMPK and inhibition of mTOR can induce autophagy, a cellular process for degrading and recycling cellular components.[1]

Studies have indicated that Pyraclostrobin can act as an antagonist to the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[6] In contrast, other agricultural fungicides have been shown to be activators of this pathway. The NF-κB pathway is a crucial regulator of inflammatory responses. Pyraclostrobin's antagonistic activity on this pathway could have implications for its immunomodulatory effects. The upregulation of tnf-α, tlr-4, and myd88 can activate the NF-κB signaling pathway, leading to an increased expression of pro-inflammatory cytokines.[6]

Research has demonstrated for the first time that Pyraclostrobin exhibits androgen receptor (AR) antagonist activity.[6] Androgen receptors are nuclear receptors that are activated by binding to androgenic hormones, such as testosterone. As an antagonist, Pyraclostrobin likely binds to the AR and prevents its activation by androgens, thereby inhibiting the transcription of androgen-responsive genes. This finding opens up a new area of investigation into the potential endocrine-disrupting effects of Pyraclostrobin.

Quantitative In Silico and Experimental Data

The following table summarizes quantitative data from in silico and experimental studies on Pyraclostrobin, providing insights into its binding affinity and biological effects.

| Parameter | Value / Observation | Study Context | Reference |

| Binding Affinity (Ki) | Subnanomolar range | Inhibition of cytochrome bc1 complex | [3] |

| Binding Free Energy Correlation (r²) | 0.89 (for a set of bc1 inhibitors) | Correlation between calculated and experimental values | [3] |

| ATP Levels | Significantly decreased in Zenbio 3T3-L1 cells upon exposure | Mitochondrial dysfunction | |

| NF-κB Activity | Demonstrated antagonist activity | In vitro and in vivo studies | [6] |

| Androgen Receptor Activity | Demonstrated antagonist activity | First-time observation in research | [6] |

| AMPK Phosphorylation | Significantly enhanced in RAW264.7 cells | Activation of the AMPK/mTOR pathway | [1] |

| mTOR Phosphorylation | Decreased in RAW264.7 cells | Inhibition of the mTOR pathway | [1] |

Table 2: Quantitative Data from In Silico and Experimental Studies of Pyraclostrobin.

Conclusion

In silico modeling and molecular docking are powerful tools for understanding the molecular mechanisms of action of compounds like Pyraclostrobin. These computational approaches have confirmed that Pyraclostrobin's primary mode of action is the potent inhibition of the cytochrome bc1 complex in the mitochondrial respiratory chain. Furthermore, these studies, in conjunction with experimental data, have revealed that Pyraclostrobin can modulate key signaling pathways, including the AMPK/mTOR and NF-κB pathways, and act as an androgen receptor antagonist. This detailed understanding of Pyraclostrobin's molecular interactions is crucial for predicting its efficacy, potential for resistance development, and its toxicological profile in non-target organisms. The methodologies and findings presented in this guide provide a solid foundation for further research and development in the field of agricultural chemistry and toxicology.

References

- 1. Pyraclostrobin induced AMPK/mTOR pathways mediated autophagy in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Search for Novel Lead Inhibitors of Yeast Cytochrome bc1, from Drugbank and COCONUT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subnanomolar inhibitor of cytochrome bc1 complex designed by optimizing interaction with conformationally flexible residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Features of interactions responsible for antifungal activity against resistant type cytochrome bc1: A data-driven analysis based on the binding free energy at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyraclostrobin induces developmental toxicity and cardiotoxicity through oxidative stress and inflammation in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quest for Novel Bioactive Molecules: A Technical Guide to Discovering Compounds with the Formula C17H18ClN3O4

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The identification and development of novel chemical entities with therapeutic potential is a cornerstone of modern medicine. This technical guide outlines a comprehensive, multi-disciplinary approach for the discovery, synthesis, and characterization of novel compounds with the molecular formula C17H18ClN3O4. This class of molecules, containing chlorine, nitrogen, and oxygen heteroatoms, holds significant promise for exhibiting diverse biological activities. We present a structured workflow encompassing in silico design, chemical synthesis, spectroscopic characterization, and a suite of biological assays to determine potential efficacy in oncology. Detailed experimental protocols, data presentation standards, and visual representations of key processes are provided to guide researchers in this endeavor.

Introduction: The Rationale for Targeting this compound

The elemental composition of this compound suggests a molecular structure with a moderate degree of unsaturation and the presence of key functional groups often found in biologically active compounds. The inclusion of a chlorine atom can enhance membrane permeability and metabolic stability, while the nitrogen and oxygen atoms are prime candidates for hydrogen bonding interactions with biological targets. This combination makes this chemical formula a promising starting point for the discovery of new therapeutic agents.

A Hypothetical Discovery Workflow

The discovery of a novel compound is a systematic process. The following workflow outlines the key stages from initial concept to preliminary biological evaluation.

Experimental Protocols

Hypothetical Synthesis of "Compound X" (this compound)

A plausible synthetic route for a candidate compound, hereafter referred to as "Compound X," could involve a multi-step synthesis. For illustrative purposes, let's assume a structure based on a quinazoline scaffold, a privileged structure in medicinal chemistry.

Step 1: Synthesis of 2-amino-5-chlorobenzonitrile

-

Reactants: 4-chloro-2-nitrobenzaldehyde, sodium cyanide.

-

Procedure: A solution of 4-chloro-2-nitrobenzaldehyde (1.0 eq) in ethanol is treated with sodium cyanide (1.2 eq) in water. The reaction is stirred at room temperature for 4 hours. The resulting precipitate is filtered, washed with water, and dried to yield the intermediate. The nitro group is then reduced to an amine using a standard reducing agent like tin(II) chloride.

Step 2: Acylation of the amino group

-

Reactants: 2-amino-5-chlorobenzonitrile, acyl chloride.

-

Procedure: The synthesized aminobenzonitrile (1.0 eq) is dissolved in dichloromethane and cooled to 0°C. A suitable acyl chloride (e.g., one that will contribute the remaining atoms to the final formula) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

Step 3: Cyclization to form the quinazoline core

-

Reactants: The acylated intermediate.

-

Procedure: The product from Step 2 is treated with a dehydrating agent such as phosphorus oxychloride and heated under reflux to induce cyclization, forming the quinazoline ring system.

Step 4: Final functionalization

-

Reactants: The quinazoline intermediate.

-

Procedure: The final step would involve the addition of the remaining substituents to achieve the target formula this compound. This could be, for example, an N-alkylation or a substitution reaction.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a 400 MHz spectrometer using DMSO-d6 as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound is assessed by reverse-phase HPLC using a C18 column and a gradient of acetonitrile and water.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

The compound is dissolved in DMSO and diluted to various concentrations in the cell culture medium.

-

The cells are treated with the compound for 72 hours.

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.

-

Hypothetical Data Presentation

Table 1: Spectroscopic Data for Hypothetical "Compound X"

| Analysis | Result |

| Molecular Formula | This compound |

| Molecular Weight | 379.80 g/mol |

| HRMS (ESI) | [M+H]+ calculated: 380.1068, found: 380.1071 |

| 1H NMR (DMSO-d6) | δ 8.15 (s, 1H), 7.90 (d, J=8.5 Hz, 1H), 7.65 (d, J=8.5 Hz, 1H), 4.20 (t, J=7.0 Hz, 2H), 3.85 (s, 3H), ... |

| 13C NMR (DMSO-d6) | δ 168.2, 160.5, 155.3, 148.9, 135.4, 128.7, 125.1, 118.9, 65.4, 55.8, ... |

| HPLC Purity | >98% |

Table 2: In Vitro Cytotoxicity of "Compound X" against Human Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.5 ± 2.1 |

| A549 | Lung Carcinoma | 28.3 ± 3.5 |

| HCT116 | Colorectal Carcinoma | 12.8 ± 1.9 |

| HeLa | Cervical Cancer | 21.0 ± 2.8 |

Potential Signaling Pathways and Mechanism of Action

Based on common mechanisms of action for anti-cancer compounds, a novel molecule with the formula this compound could potentially modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Conclusion and Future Directions

This guide provides a foundational framework for the discovery and initial characterization of novel compounds with the formula this compound. The outlined workflow, from computational design to preliminary biological testing, offers a systematic approach for identifying promising new chemical entities. The hypothetical data for "Compound X" demonstrates its potential as an anti-cancer agent, warranting further investigation into its mechanism of action, preclinical efficacy, and safety profile. Future studies should focus on lead optimization to improve potency and drug-like properties, as well as in vivo studies to validate its therapeutic potential.

Preliminary Toxicity Assessment of C17H18ClN3O4 (Celestine Blue)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicity assessment of the compound with the chemical formula C17H18ClN3O4, identified as Celestine Blue. The information herein is compiled from publicly available Safety Data Sheets (SDS) and general chemical databases. It is intended for informational purposes for a scientific audience and does not constitute a complete or exhaustive toxicological profile. The toxicological properties of this compound have not been fully investigated, and further research is warranted to establish a comprehensive safety profile.

Introduction

The compound with the molecular formula this compound is chemically identified as Celestine Blue, also known by synonyms including Mordant Blue 14 and Celestine Blue B. Its Chemical Abstracts Service (CAS) Registry Number is 1562-90-9. Celestine Blue is a substituted phenoxazine dye primarily utilized in histology and cytology as a nuclear stain, often serving as a substitute for hematoxylin. It also finds applications as a fluorescent probe and in the textile industry. Given its use in laboratory and industrial settings, a preliminary understanding of its potential toxicity is crucial for ensuring the safety of researchers and professionals who may handle this substance.

This technical guide summarizes the currently available, albeit limited, toxicity information for Celestine Blue. It aims to provide a foundational assessment to inform safe handling practices and to highlight areas where further toxicological investigation is required.

Physicochemical Properties

A summary of the key physicochemical properties of Celestine Blue is presented in Table 1.

Table 1: Physicochemical Properties of Celestine Blue

| Property | Value |

| Chemical Formula | This compound |

| CAS Number | 1562-90-9 |

| Molecular Weight | 363.8 g/mol |

| Appearance | Dark-colored powder |

| Solubility | Soluble in water |

Preliminary Toxicity Profile

Table 2: Summary of Available Toxicological Data for Celestine Blue

| Toxicity Endpoint | Observation/Classification | Citation |

| Acute Oral Toxicity | Not classified as acutely toxic, but ingestion may be harmful, particularly for individuals with pre-existing organ (e.g., liver, kidney) damage. | [1] |

| Acute Dermal Toxicity | No specific data available. | [2][3] |

| Acute Inhalation Toxicity | No specific data available. | [2][3] |

| Skin Corrosion/Irritation | Not classified as a skin irritant. | [4][5] |

| Serious Eye Damage/Irritation | Not classified as an eye irritant. | [4][5] |

| Respiratory or Skin Sensitization | Not classified as a sensitizer. | [4][5] |

| Germ Cell Mutagenicity | Not classified as a mutagen. | [4][5] |

| Carcinogenicity | Not classified as a carcinogen. | [4][5][6] |

| Reproductive Toxicity | No data available. Not classified as a reproductive toxicant. | [2][3][4][5][6] |

| Specific Target Organ Toxicity (Single Exposure) | No data available. | [2][3][4][5][6] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | [2][3][4][5][6] |

| Aspiration Hazard | Not applicable (solid). | [2][3][6] |

General Health Hazards

According to multiple Safety Data Sheets, Celestine Blue is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) or the European Union's Classification, Labelling and Packaging (CLP) Regulation.[4][5] However, some sources indicate that accidental ingestion may be harmful, particularly for individuals with pre-existing organ damage.[1] One safety data sheet mentions the potential for the substance and/or its metabolites to bind to hemoglobin, which could inhibit normal oxygen uptake.[1]

Experimental Protocols

A significant data gap exists regarding the experimental protocols used to assess the toxicity of Celestine Blue. The available Safety Data Sheets do not cite specific studies or provide detailed methodologies for the toxicological endpoints listed. Therefore, this section cannot provide detailed experimental protocols.

For future toxicological evaluation of Celestine Blue, it is recommended that studies be conducted in compliance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals.

Signaling Pathways and Mechanism of Action

There is currently no publicly available information detailing the specific signaling pathways affected by Celestine Blue or its precise mechanism of toxic action in biological systems. Research in this area is a critical next step to understanding its potential effects at a molecular and cellular level. One study noted the use of Celestine Blue B as a fluorescent probe to detect hypochlorous acid (HOCl) and reactive halogenated species, which are involved in inflammatory processes.[7] This suggests a potential interaction with cellular oxidative stress pathways, but further investigation is required to elucidate any toxicological relevance.

Visualization of Data Gaps

The following diagram illustrates the current state of toxicological knowledge for Celestine Blue, highlighting the significant data gaps that need to be addressed through further research.

Figure 1: Overview of the current toxicological data status for this compound (Celestine Blue).

Conclusion and Recommendations

The preliminary toxicity assessment of this compound (Celestine Blue) indicates that while it is not classified as a hazardous substance according to current regulatory standards, there is a significant lack of comprehensive toxicological data. The available information is qualitative and primarily derived from Safety Data Sheets, which do not provide detailed experimental results or protocols.

For professionals in research, drug development, and other fields who handle Celestine Blue, it is recommended to:

-

Adhere to standard laboratory safety practices: This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection.

-

Avoid ingestion and inhalation: Handle the compound in a well-ventilated area and take measures to prevent the generation of dust.

-

Recognize the data gaps: Be aware that the full toxicological profile of this compound is unknown.

To address the existing knowledge gaps, the following areas of research are recommended:

-

Acute toxicity studies: Determination of LD50 (oral, dermal) and LC50 (inhalation) values.

-

Genotoxicity and mutagenicity assays: A battery of in vitro and in vivo tests to assess the potential for genetic damage.

-

Repeated dose toxicity studies: Sub-chronic (28-day or 90-day) studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Reproductive and developmental toxicity screening.

-

Toxicokinetic studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) of Celestine Blue.

-

Mechanistic studies: Elucidation of the cellular and molecular mechanisms of any observed toxicity, including effects on signaling pathways.

A comprehensive toxicological evaluation is essential for a complete and accurate risk assessment of Celestine Blue.

References

Methodological & Application

Application Notes and Protocols for the Optimized Synthesis of C17H18ClN3O4 (Dasatinib)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dasatinib, with the chemical formula C17H18ClN3O4, is a potent multi-targeted tyrosine kinase inhibitor.[1] It is a crucial therapeutic agent in the treatment of certain types of cancer, particularly chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] Dasatinib functions by inhibiting key enzymes called tyrosine kinases, such as BCR-ABL and SRC family kinases, which are involved in cell signaling pathways that regulate cell growth, differentiation, and survival.[1][3] In some cancers, these kinases become overactive, leading to uncontrolled cell proliferation.[3] Dasatinib's ability to block these hyperactive kinases disrupts the abnormal signaling and can lead to the death of cancer cells.[1] The efficiency and purity of synthesized Dasatinib are critical for its therapeutic efficacy and safety. Therefore, optimizing the synthesis protocol is of significant interest to the pharmaceutical industry to ensure a high-quality and cost-effective manufacturing process.[4][5] This document provides a detailed, optimized protocol for the synthesis of Dasatinib, a summary of comparative data, and visualizations of the synthesis workflow and its mechanism of action.

Optimized Synthesis Protocol

This protocol outlines a four-stage, commercially viable process for synthesizing Dasatinib monohydrate with high yield and purity.[5] The synthesis involves the key intermediate 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[5]

Materials:

-

4,6-dichloro-2-methylpyrimidine

-

2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

-

Sodium tert-butoxide

-

Acetonitrile

-

2-(piperazin-1-yl)ethan-1-ol (HEP)[6]

-

Potassium carbonate (K2CO3)

-

Sodium iodide (NaI)

-

Water

Equipment:

-

Reaction flasks

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus (e.g., Buchner funnel)

-

Drying oven

-

High-performance liquid chromatography (HPLC) system for purity analysis

Experimental Procedure:

Stage 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

-

To a stirred suspension of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in acetonitrile, add 4,6-dichloro-2-methylpyrimidine.

-

Add solid sodium tert-butoxide to the mixture.

-

Reflux the reaction mixture for 6 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the precipitated solid, wash with cold acetonitrile, and dry under vacuum to obtain the intermediate product. An optimized yield of 94% with 98.3% HPLC purity can be achieved under these conditions.[5]

Stage 2: Synthesis of Dasatinib (Route A)

-

To a solution of the intermediate from Stage 1 in acetonitrile, add 2-(piperazin-1-yl)ethan-1-ol (HEP).[6]

-

Add potassium carbonate (K2CO3) and a catalytic amount of sodium iodide (NaI).

-

Heat the reaction mixture to 70-75 °C and stir for an appropriate time, monitoring by TLC or HPLC.[5]

-

After the reaction is complete, cool the mixture and add water to precipitate the product.[5]

-

Filter the solid, wash with water, and then with a minimal amount of cold acetonitrile.

-

Dry the product under vacuum to yield Dasatinib monohydrate.

Stage 3 & 4 (Alternative Route B): Synthesis via a Formyl-Protected Intermediate

An alternative route involves the use of N-formyl piperazine followed by deformylation.[5]

-

Stage 3: Coupling with N-formyl piperazine: Couple the intermediate from Stage 1 with N-formyl piperazine in N,N-dimethylformamide (DMF) to yield N-(2-chloro-6-methylphenyl)-2-((6-(4-formylpiperazin-1-yl)-2-methylpyrimidin-4-yl) amino) thiazole-5-carboxamide.[5]

-

Stage 4: Deformylation: Deformylate the product from Stage 3 using sulfuric acid in methanol to yield the penultimate intermediate, which is then alkylated with 2-bromoethanol to give Dasatinib.[5]

Data Presentation

The following tables summarize the quantitative data for the synthesis of Dasatinib, highlighting the optimization of the process.

Table 1: Optimization of Stage 1 Synthesis [5]

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |

| 1 | NaH | THF | 65-70 | 65 | 95.2 |

| 2 | K2CO3 | DMF | 80-85 | 72 | 96.8 |

| 3 | Cs2CO3 | Acetonitrile | Reflux | 85 | 97.5 |

| 4 | NaOt-Bu | Acetonitrile | Reflux | 94 | 98.3 |

Table 2: Comparison of Overall Dasatinib Synthesis Routes [5]

| Route | Overall Yield (%) | HPLC Purity (%) | Number of Stages | Key Reagents |

| Route A | 68 | 99.91 | 4 | HEP, K2CO3, NaI |

| Route B | 61 | 99.89 | 4 | N-formyl piperazine, H2SO4 |

Mandatory Visualization

Diagram 1: Optimized Synthesis Workflow for Dasatinib (Route A)

Caption: Flowchart of the optimized two-stage synthesis of Dasatinib (Route A).

Diagram 2: Simplified Signaling Pathway of Dasatinib

References

- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 2. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 5. vixra.org [vixra.org]

- 6. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Quantification of Amlodipine (C17H18ClN3O4)

Introduction

Amlodipine, with the chemical formula C17H18ClN3O4, is a long-acting calcium channel blocker widely used in the treatment of hypertension and angina pectoris.[1][2] Accurate and precise quantification of amlodipine in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of amlodipine using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most prevalent and robust analytical techniques for this compound.[3]

Chemical Information

-

IUPAC Name: 3-ethyl 5-methyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

-

Molecular Formula: this compound

-

Molecular Weight: 387.8 g/mol

Section 1: High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the routine analysis of amlodipine in pharmaceutical dosage forms due to its high specificity, precision, and accuracy.[3]

Application Note: HPLC for Amlodipine Quantification in Tablets

This section outlines two common reversed-phase HPLC (RP-HPLC) methods for the quantification of amlodipine in tablet formulations.

Method 1: Isocratic RP-HPLC with UV Detection

A simple, rapid, and selective isocratic RP-HPLC method for the analysis of amlodipine in tablets has been developed and validated.[1]

-

Principle: The method separates amlodipine from excipients on a C18 column, and quantification is achieved by measuring the absorbance at a specific wavelength using a UV detector.

-

Key Parameters: A summary of the chromatographic conditions and validation parameters is presented in Table 1.

Method 2: RP-HPLC for S(-) Amlodipine Enantiomer

For formulations containing the S(-) enantiomer of amlodipine, a specific and precise RP-HPLC method is required.[4]

-

Principle: This method utilizes a C18 column with a specific mobile phase composition to achieve separation and quantification of the S(-) amlodipine enantiomer.[4]

-

Key Parameters: Detailed chromatographic conditions and performance data are summarized in Table 1.

Quantitative Data Summary for HPLC Methods

| Parameter | Method 1: Isocratic RP-HPLC | Method 2: RP-HPLC for S(-) Amlodipine |

| Column | Octadecylsilyl silica gel, C18 (3.9 mm x 150 mm)[1] | WATERS C18 (250 mm × 4.6 mm, 5µm)[4] |

| Mobile Phase | Acetonitrile: Methanol: Triethylamine solution (15:35:50)[1] | Acetonitrile: 70mM Potassium Dihydrogen Orthophosphate Buffer: Methanol (15:30:55), pH 3.0[4] |

| Flow Rate | 1.0 ml/min[1] | 1.0 ml/min[4] |

| Detection | UV at 237 nm[1] | UV at 240 nm[4] |

| Retention Time | Not specified | 2.60 minutes[4] |

| Linearity Range | 50% to 150% of nominal concentration[1] | 0.5 - 8 µg/ml[4] |

| Correlation Coefficient (r²) | 0.9999[1] | 0.99[4] |

| Accuracy (% Recovery) | 100.29%[1] | 104.7 ± 1.82%[4] |

| Precision (%RSD) | 0.17% - 0.34%[1] | Intra-day: 0.025%, Inter-day: 0.022%[4] |

| LOD | Not specified | 0.0674 µg/ml[4] |

| LOQ | Not specified | 0.0204496 µg/ml[4] |

Experimental Protocol: HPLC Quantification of Amlodipine in Tablets (Method 1)

1. Materials and Reagents:

-

Amlodipine besylate reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Triethylamine

-

Purified water

-

Amlodipine tablets

2. Equipment:

-

HPLC system with UV detector

-

C18 column (3.9 mm x 150 mm)

-

Sonicator

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

3. Preparation of Mobile Phase:

-

Prepare a mixture of acetonitrile, methanol, and triethylamine solution in the ratio of 15:35:50 (v/v/v).

-

Degas the mobile phase using a sonicator before use.

4. Preparation of Standard Solution:

-

Accurately weigh about 50.0 mg of amlodipine besylate standard and transfer it to a 100 ml volumetric flask.[1]

-

Add approximately 60 ml of the mobile phase and sonicate to dissolve.[1]

-

Make up the volume to 100 ml with the mobile phase.

-

Filter the solution through a 0.45 µm filter.[1]

-

Dilute 5 ml of this solution to 50 ml with the mobile phase to obtain a final concentration.[1]

5. Preparation of Sample Solution:

-

Weigh and finely powder 20 amlodipine tablets.

-

Accurately weigh a quantity of the powder equivalent to 5 mg of amlodipine and transfer it to a 100 ml volumetric flask.

-

Add about 70 ml of the mobile phase and sonicate for 15 minutes.

-

Make up the volume to 100 ml with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter.

6. Chromatographic Analysis:

-

Set the HPLC system parameters as per Table 1 (Method 1).

-

Inject 10 µl of the standard and sample solutions into the chromatograph.[1]

-

Record the chromatograms and measure the peak areas.

7. Calculation:

-

Calculate the amount of amlodipine in the tablet using the following formula:

Workflow Diagram: HPLC Analysis of Amlodipine

Caption: General workflow for HPLC analysis of Amlodipine.

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying amlodipine in complex biological matrices such as human plasma.[2][5]

Application Note: LC-MS/MS for Amlodipine Quantification in Human Plasma

This section details a robust LC-MS/MS method for the simultaneous estimation of amlodipine in human plasma, often used in bioequivalence and pharmacokinetic studies.[5]

-

Principle: Amlodipine and an internal standard (e.g., amlodipine-d4) are extracted from plasma using solid-phase extraction (SPE).[5] The compounds are then separated by liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Key Parameters: A summary of the LC-MS/MS conditions and validation parameters is presented in Table 2.

Quantitative Data Summary for LC-MS/MS Method

| Parameter | LC-MS/MS Method for Amlodipine in Human Plasma |

| Sample Preparation | Solid-Phase Extraction (SPE)[2][5] |

| Column | Luna C18 (150 × 4.6 mm, 5 μm)[5] or Eclipse C18 (4.6 × 100 mm, 5 μm)[6] |

| Mobile Phase | Acetonitrile: 5 mM Ammonium Formate (80:20, v/v)[5] or Acetonitrile: 0.01% Formic Acid (70:30, v/v)[6] |

| Flow Rate | 0.8 mL/min[5] or 0.7 mL/min[6] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[5][6] |

| MRM Transitions | Amlodipine: m/z 409.2 → 238.1; Amlodipine-d4 (IS): m/z 413.2 → 242.1 |

| Linearity Range | 0.1–10 ng/mL[6] |

| Accuracy (% Recovery) | Within 85-115% |

| Precision (%RSD) | ≤15% |

| LLOQ | 0.050 ng/mL for enantiomers[7] |

Experimental Protocol: LC-MS/MS Quantification of Amlodipine in Human Plasma

1. Materials and Reagents:

-

Amlodipine reference standard

-

Amlodipine-d4 (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium formate

-

Formic acid

-

Human plasma (K3EDTA)[5]

-

Solid-phase extraction (SPE) cartridges

2. Equipment:

-

LC-MS/MS system (Triple Quadrupole)

-

C18 column

-

SPE manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

3. Preparation of Stock and Working Solutions:

-

Prepare stock solutions of amlodipine and amlodipine-d4 in methanol.

-

Prepare working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., methanol:water 50:50).

-

Prepare a working solution of the internal standard.

4. Sample Preparation (Solid-Phase Extraction):

-

To 500 µL of plasma sample, add 50 µL of the internal standard working solution and vortex.[6]

-

Condition the SPE cartridges with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-